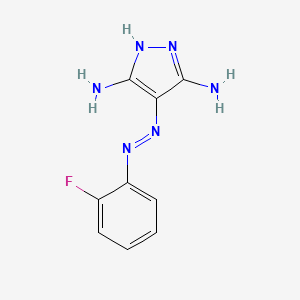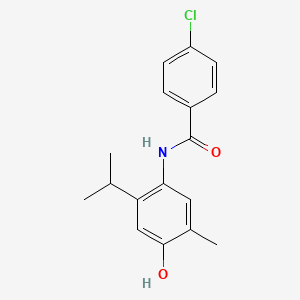![molecular formula C17H23N5O2 B5559059 (1-methyl-1H-imidazol-2-yl){1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B5559059.png)
(1-methyl-1H-imidazol-2-yl){1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions, starting with the formation of Schiff's bases followed by reactions with carboxylic acids or other reagents to yield desired methanone derivatives. For example, Bassyouni et al. (2012) synthesized a series of derivatives evaluated for their antioxidant and antimicrobial activities, demonstrating the complex synthesis routes these compounds can undergo (Bassyouni et al., 2012).
Molecular Structure Analysis
The molecular structure of similar compounds can be elucidated using spectroscopic techniques such as NMR, MS, IR, and X-ray diffraction. Cao et al. (2010) characterized the crystal structure of a pyrazolyl methanone derivative, showcasing the importance of these techniques in confirming molecular configurations (Cao et al., 2010).
Chemical Reactions and Properties
Heterocyclic methanones, including those with imidazolyl and pyrazolyl groups, participate in various chemical reactions, contributing to their diverse chemical properties. For example, Ohta et al. (1987) explored the conversion of imidazolyl methanol derivatives into carbonyl compounds, highlighting the chemical versatility of these molecules (Ohta et al., 1987).
Physical Properties Analysis
The physical properties, such as crystalline structure, can significantly affect a compound's chemical behavior and interactions. For instance, Kumar et al. (2004) synthesized a pyrazole-3-carboxylic acid piperidin-1-ylamide derivative, providing insights into its potential as a PET imaging agent for CB1 receptors, which indirectly informs about the compound's physical and chemical properties (Kumar et al., 2004).
Chemical Properties Analysis
The chemical properties of these compounds, including reactivity, stability, and biological activity, can be studied through various assays and theoretical calculations. For example, Halim and Ibrahim (2022) conducted a comprehensive study on the synthesis, spectral analysis, quantum studies, and thermodynamic properties of a novel pyrazolo[3,4-b] pyridine derivative, showcasing the methods used to explore the chemical properties of such compounds (Halim & Ibrahim, 2022).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Synthesis and Antioxidant, Antimicrobial Activities : Compounds with structural motifs similar to the queried chemical have been synthesized and evaluated for their antioxidant and antimicrobial activities. For example, derivatives involving imidazole and pyrazole structures have shown significant activity against various bacterial strains such as Staphylococcus aureus and Salmonella typhimurium, as well as fungi like Candida albicans. These studies often include analysis of the structure-activity relationships and molecular docking to understand the interaction with biological targets (Bassyouni et al., 2012).
Anticancer and Antimicrobial Agents : Further research into pyrazoline and oxazole derivatives has demonstrated their potential as anticancer and antimicrobial agents. Synthesized compounds were tested against cancer cell lines, showing varying degrees of potency, and also exhibited promising results in in vitro antibacterial and antifungal assays. These findings are supported by molecular docking studies that help in understanding their mechanism of action (Katariya et al., 2021).
Chemical Synthesis and Application
One-Pot Synthesis Techniques : The one-pot synthesis of related heterocyclic compounds, such as imidazole derivatives, showcases the efficiency and simplicity of producing complex molecules with potential for various applications. These synthetic routes are valuable for developing new materials with desirable properties, including large Stokes' shifts for emitters in luminescent materials (Volpi et al., 2017).
Regioselective Synthesis : Studies have also focused on regioselective synthesis methods to produce pyrazole derivatives with specific configurations. Such methodologies are crucial for the development of compounds with targeted biological activities and could be applied to synthesize analogs of the queried compound with precise structural features for enhanced efficacy (Alizadeh et al., 2015).
Propiedades
IUPAC Name |
(1-methylimidazol-2-yl)-[1-(5-propyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-3-5-13-10-14(20-19-13)17(24)22-8-4-6-12(11-22)15(23)16-18-7-9-21(16)2/h7,9-10,12H,3-6,8,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCNQMRQNQPCRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NN1)C(=O)N2CCCC(C2)C(=O)C3=NC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-1H-imidazol-2-yl){1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-(2,4-dimethoxyphenyl)-5-phenyl-5,6-dihydro-3-pyridazinyl]-1H-indene-1,3(2H)-dione](/img/structure/B5558979.png)


![4-(1H-imidazol-1-ylmethyl)-1-[6-(methoxymethyl)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B5559001.png)
![2-methyl-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5559005.png)

![1-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone](/img/structure/B5559024.png)
![1-(1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-azetidinyl)-2-methylpiperidine](/img/structure/B5559026.png)
![4-methoxy-N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5559031.png)
![N-(4-methylphenyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5559037.png)
![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5559043.png)


![5-ethyl-4-{[4-(mesitylmethoxy)-3-methoxybenzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5559072.png)